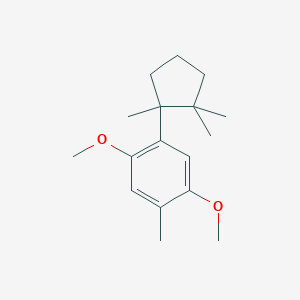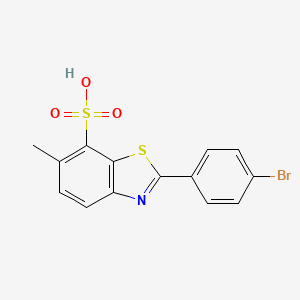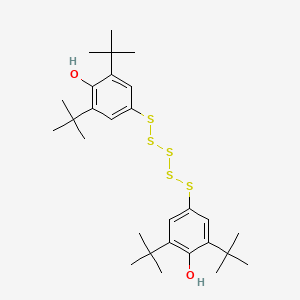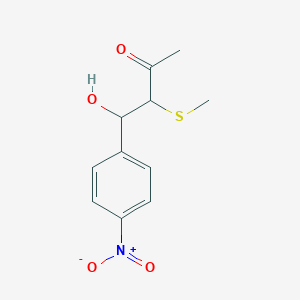![molecular formula C25H28N2O5 B14242825 1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure with multiple functional groups, including a benzyloxy group, a nitrophenyl group, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol typically involves several key steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction using benzyl chloride and a suitable base such as sodium hydroxide.
Nitration: The next step is the nitration of the phenyl ring to introduce the nitro group. This is typically carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Amination: The introduction of the amino group is achieved through a reductive amination reaction. This involves the reaction of the nitro compound with a suitable amine, such as (2R)-1-(4-methoxyphenyl)propan-2-amine, in the presence of a reducing agent like sodium borohydride.
Formation of the Ethanol Group: The final step involves the formation of the ethanol group through a nucleophilic substitution reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production of (this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and methoxy groups, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its multiple functional groups allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, (this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol involves its interaction with specific molecular targets. The benzyloxy and methoxy groups allow it to bind to certain enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The compound’s ability to undergo various chemical reactions allows it to modulate multiple pathways, leading to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino}ethanol
- (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-ethoxyphenyl)propan-2-yl]amino}ethanol
- (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methylphenyl)propan-2-yl]amino}ethanol
Uniqueness
The uniqueness of (1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol lies in its combination of functional groups The presence of the benzyloxy, nitro, and methoxy groups allows for a wide range of chemical reactions and biological interactions
Propiedades
Fórmula molecular |
C25H28N2O5 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(1R)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C25H28N2O5/c1-18(14-19-8-11-22(31-2)12-9-19)26-16-24(28)21-10-13-25(23(15-21)27(29)30)32-17-20-6-4-3-5-7-20/h3-13,15,18,24,26,28H,14,16-17H2,1-2H3/t18-,24+/m1/s1 |
Clave InChI |
RMHXNBJFUYQJMD-KOSHJBKYSA-N |
SMILES isomérico |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-])O |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


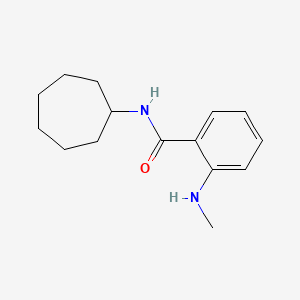
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
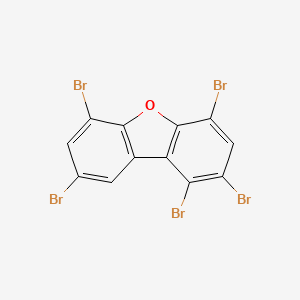

![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)


